N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining 1,3,4-thiadiazole, 1,2,3-triazole, and thiazole moieties. Key structural attributes include:
- Thiazol-2-yl group at the 1-position of the triazole, a motif associated with anticancer activity in related compounds .
- Carboxamide linkage, which may improve solubility and hydrogen-bonding interactions compared to ester or carboxylic acid derivatives.
Synthetic routes for analogous compounds (e.g., chalcone reactions, alkylation of thiadiazoles) suggest this molecule was likely synthesized via nucleophilic substitution or coupling reactions, as seen in similar systems .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7OS3/c1-3-20-11-16-15-9(22-11)13-8(19)7-6(2)18(17-14-7)10-12-4-5-21-10/h4-5H,3H2,1-2H3,(H,13,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJKHEVTHXTFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=NC=CS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves several steps:
Formation of the 1,3,4-thiadiazole ring: : This can be achieved through the cyclization of thiosemicarbazide with appropriate electrophilic agents under controlled conditions.
Incorporation of the ethylthio group: : The ethylthio group can be introduced using ethanethiol in the presence of a suitable base to replace a precursor group attached to the thiadiazole.
Construction of the 1,2,3-triazole ring: : This often involves a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Assembly of the final compound: : The various components are connected through a series of condensation and substitution reactions under specific conditions, such as acidic or basic environments, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with continuous monitoring and optimization of conditions to maximize yield and purity. Key considerations include maintaining precise temperature control, efficient mixing to ensure homogeneity, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfur-containing thiadiazole and thiazole rings, forming sulfoxides or sulfones.
Reduction: : Reduction reactions may target the nitro or azide groups if present in intermediate forms.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (mCPBA)
Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: : Halogens, alkyl halides, and other electrophiles or nucleophiles
Major Products
Depending on the reaction type and conditions, the major products formed can include:
Sulfoxides or sulfones: from oxidation
Reduced amines or alcohols: from reduction
Substituted derivatives: from nucleophilic or electrophilic substitution
Scientific Research Applications
Chemistry
The compound is studied for its reactivity and potential as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, this compound might be investigated for its interactions with enzymes and proteins, potentially serving as a lead compound in the development of new drugs.
Medicine
The presence of multiple heterocyclic rings suggests potential pharmaceutical applications, such as antimicrobial or anticancer agents. Researchers explore its efficacy and mechanism of action in preclinical studies.
Industry
Beyond pharmaceuticals, the compound can find applications in materials science, such as in the development of new polymers or as a component in electronic devices due to its potential electronic properties.
Mechanism of Action
Molecular Targets and Pathways
The specific mechanism by which N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its application. In a medicinal context, it might target specific enzymes or receptors, modulating biological pathways. The thiadiazole and triazole rings could interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, or coordination with metal ions, altering the function of the target molecules.
Comparison with Similar Compounds
Substituent Effects on the 1,3,4-Thiadiazole Ring
Key Insight: Ethylthio groups may enhance bioavailability compared to methylthio but could reduce solubility.
Triazole Substituent Variations
Key Insight : Thiazol-2-yl derivatives exhibit marked anticancer activity, particularly against lung cancer models. The carboxamide group in the target compound may improve pharmacokinetics over carboxylic acid analogues .
Carboxamide vs. Other Functional Groups
Key Insight : Carboxamide derivatives balance solubility and target engagement, making them preferable for drug development over esters or acids.
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C15H17N7OS3
- Molecular Weight : 407.53 g/mol
- Purity : Typically around 95% .
The primary mechanism of action for this compound involves the inhibition of specific protein kinases:
- C-Met Receptor Tyrosine Kinase : Involved in cell proliferation and survival.
- Casein Kinase 2 (CK2) : Plays a role in various cellular processes including cell growth and survival.
- Glycogen Synthase Kinase 3 beta (GSK3β) : Involved in multiple signaling pathways affecting cell fate and metabolism.
By inhibiting these kinases, the compound disrupts signaling pathways that lead to cancer cell proliferation and survival, resulting in significant cytotoxic effects on various cancer cell lines .
Anticancer Properties
Research indicates that derivatives of thiadiazole compounds exhibit promising anticancer activities. The compound has been shown to:
- Induce apoptosis in cancer cells.
- Inhibit key enzymes involved in nucleotide synthesis and cell cycle regulation .
A study demonstrated that derivatives of 1,3,4-thiadiazole significantly increased apoptotic cell populations when tested on MCF-7 breast cancer cells. The observed apoptosis rates were approximately 4.65 times higher than untreated controls after 48 hours of exposure .
Other Biological Activities
The broader class of 1,3,4-thiadiazole derivatives is known for a variety of biological activities:
- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers.
- Anticonvulsant : Certain thiadiazole compounds have been evaluated for their potential in treating epilepsy .
- Antioxidant : Compounds with similar scaffolds have demonstrated antioxidant properties which may contribute to their therapeutic effects .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis; inhibits c-Met, CK2, GSK3β; effective on MCF-7 cells |
| Antimicrobial | Potential activity against various pathogens (specific data limited) |
| Anti-inflammatory | Reduces inflammation markers (based on related compounds) |
| Anticonvulsant | Evaluated for efficacy in seizure models (related studies) |
| Antioxidant | Exhibits antioxidant properties (related compounds) |
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that this compound can significantly inhibit the growth of various cancer cell lines. For instance, one study highlighted its effectiveness against MCF-7 breast cancer cells through mechanisms involving apoptosis induction .
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit key enzymes involved in cancer metabolism. Results indicated micromolar inhibitory concentrations against focal adhesion kinase (FAK), which is crucial for tumor growth and metastasis .
Q & A
Basic: What are the established synthetic routes for this compound, and how are intermediates purified?
The synthesis involves multi-step heterocyclic reactions. Key steps include:
- Thiadiazole formation : Condensation of thiourea derivatives with α-haloketones under acidic/basic conditions (e.g., ethanol/KCO reflux) .
- Triazole-thiazole coupling : Copper-catalyzed click chemistry or nucleophilic substitution to link the triazole and thiazole moieties .
- Carboxamide functionalization : Activation of the carboxylic acid group (e.g., EDC/HOBt) followed by coupling with amines .
Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Basic: Which spectroscopic and chromatographic methods validate its structural integrity?
- H/C NMR : Confirms proton environments (e.g., thiadiazole C-S at δ 160–170 ppm) and carboxamide carbonyl (δ ~165 ppm) .
- IR Spectroscopy : Detects N-H stretching (~3200 cm) and C=O (1680–1700 cm) .
- HPLC-MS : Monitors purity (>98%) and molecular ion peaks (e.g., [M+H] via ESI) .
Basic: What preliminary biological screening models are used to assess its activity?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values reported .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., COX-2, EGFR) using fluorometric substrates .
Advanced: How can reaction conditions be optimized using computational design?
- Quantum chemical calculations (DFT): Predict transition states and energetics for cyclization steps .
- Design of Experiments (DOE) : Multi-variable analysis (temperature, solvent polarity, catalyst loading) to maximize yield .
Example: Refluxing in DMF at 80°C with 1.2 eq KCO improves thiadiazole ring closure efficiency by 30% .
Advanced: What structure-activity relationships (SAR) guide substituent modifications?
Advanced: How to resolve contradictions in bioactivity data across studies?
- Assay standardization : Validate cell line authenticity (STR profiling) and use uniform incubation times .
- Stability testing : HPLC monitoring of degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) .
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites in cell lysates .
Advanced: Which computational tools predict target binding modes?
- Molecular docking (AutoDock Vina): Models interactions with EGFR (PDB: 1M17) or DNA gyrase .
- Molecular dynamics (MD) : Simulates ligand-protein stability (e.g., 100 ns trajectories in GROMACS) .
- QM/MM : Hybrid calculations to refine binding energy estimates for carboxamide-thiadiazole motifs .
Advanced: How are degradation pathways and products characterized?
- Forced degradation : Expose to 0.1M HCl/NaOH (24h, 50°C) or HO (oxidative stress) .
- HPLC-UV/MS : Identifies hydrolyzed products (e.g., free carboxamide or sulfonic acid derivatives) .
- NMR tracking : Monitors thioether oxidation to sulfoxide under accelerated conditions .
Advanced: What in vivo models evaluate pharmacokinetics and toxicity?
- Rodent studies : Oral bioavailability (C, T) and tissue distribution via LC-MS/MS .
- Metabolite identification : Hepatic microsomal assays (CYP450 isoforms) .
- Acute toxicity : LD determination in BALB/c mice (OECD Guideline 423) .
Advanced: How is crystallographic data analyzed to confirm 3D structure?
- X-ray diffraction : Single-crystal analysis (Cu-Kα radiation) resolves bond lengths/angles (e.g., C-S bond: 1.76 Å) .
- Software : SHELX for refinement; CCDC deposition (e.g., CCDC 2050121) .
- Comparative analysis : Overlay with similar thiadiazole-triazole structures to validate planarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
